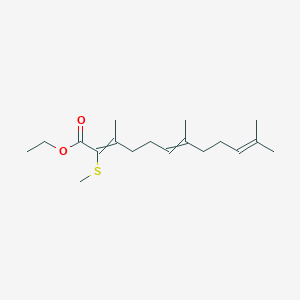
Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate is an organic compound with a complex structure It is characterized by the presence of multiple double bonds and a methylsulfanyl group, making it a unique molecule in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate typically involves multiple steps. One common method starts with the preparation of the corresponding aldehyde, which is then reacted with allylmagnesium chloride. Subsequent oxidation using O₂/PdCl₂-CuCl leads to the formation of the desired product . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically require specific solvents and temperature control to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological functions.
Comparison with Similar Compounds
Similar Compounds
Farnesol: 3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol, a related compound with similar structural features.
Farnesal: 3,7,11-Trimethyl-2,6,10-dodecatrienal, another structurally related molecule.
Methyl farnesoate: Methyl 3,7,11-trimethyl-2,6,10-dodecatrienoate, a compound with similar functional groups.
Uniqueness
Ethyl 3,7,11-trimethyl-2-(methylsulfanyl)dodeca-2,6,10-trienoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62419-00-5 |
|---|---|
Molecular Formula |
C18H30O2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethyl 3,7,11-trimethyl-2-methylsulfanyldodeca-2,6,10-trienoate |
InChI |
InChI=1S/C18H30O2S/c1-7-20-18(19)17(21-6)16(5)13-9-12-15(4)11-8-10-14(2)3/h10,12H,7-9,11,13H2,1-6H3 |
InChI Key |
SGFMAGJOOCDSQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CCC=C(C)CCC=C(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


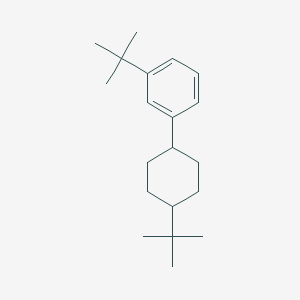

![3-[1-(4-Chlorophenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14539498.png)
![2,4-Pentanedione, 3-[[1-(2-propenyl)-4(1H)-pyridinylidene]ethylidene]-](/img/structure/B14539508.png)
![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline](/img/structure/B14539510.png)
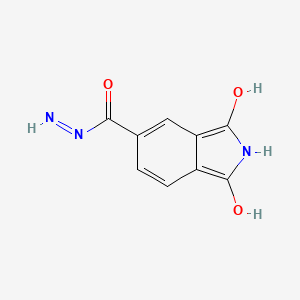
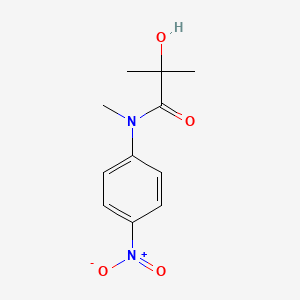
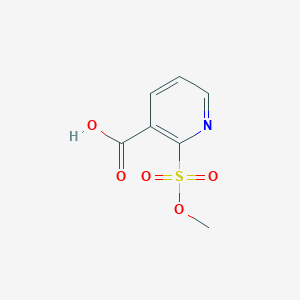
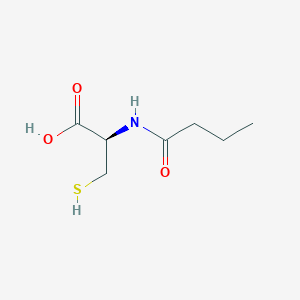
![Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-](/img/structure/B14539546.png)
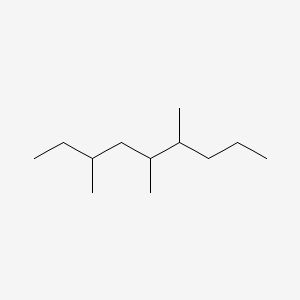
![4-[(Dimethylamino)methylidene]azepane-2,3-dione](/img/structure/B14539554.png)
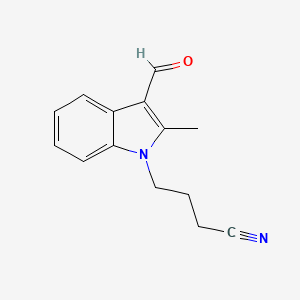
![1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14539569.png)
